α-Glucosidase Inhibitory Activity: 3,5-Dihydroxy-4-methylbenzoic Acid vs. 4-Methoxy Analog
In a direct head-to-head comparison, 3,5-dihydroxy-4-methylbenzoic acid exhibited an α-glucosidase inhibitory activity with an IC50 value of 48.5 µg/mL, which is approximately half the potency (2-fold lower activity) compared to its 4-methoxy analog, 3,5-dihydroxy-4-methoxybenzoic acid, which showed an IC50 of 24.0 µg/mL [1]. This demonstrates that the 4-methyl substitution yields a distinct, quantifiable difference in enzyme inhibition compared to the 4-methoxy derivative.
| Evidence Dimension | α-Glucosidase inhibition (IC50) |
|---|---|
| Target Compound Data | 48.5 µg/mL |
| Comparator Or Baseline | 3,5-Dihydroxy-4-methoxybenzoic acid: 24.0 µg/mL |
| Quantified Difference | 2.02-fold lower activity (higher IC50) |
| Conditions | In vitro α-glucosidase enzyme inhibition assay |
Why This Matters
Researchers studying α-glucosidase as a therapeutic target must differentiate between these analogs, as the 4-methyl compound provides a specific, less potent inhibitory profile that may be advantageous for certain mechanistic studies or as a control compound.
- [1] OvidDS. (2022). Biological Activities of Lichen-Derived Monoaromatic Compounds. Molecules, 27(9). View Source
